4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate is then reacted with piperazine and pyrimidine derivatives under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced by other functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of specific enzymes, such as EZH2, which play a crucial role in the regulation of gene expression . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their migration and proliferation .
Comparison with Similar Compounds
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structure and biological activity. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have shown promising antitumor activities.
Properties
Molecular Formula |
C14H14N6S |
---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
4-(4-pyrimidin-4-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H14N6S/c1-3-15-9-16-12(1)19-4-6-20(7-5-19)13-11-2-8-21-14(11)18-10-17-13/h1-3,8-10H,4-7H2 |
InChI Key |
LJEQQPZUGCLOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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